2-(Chloromethyl)-5-fluoro-1,3-benzoxazole
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Overview
Description
2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(Chloromethyl)-5-fluoro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloromethyl and fluoro groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity.
Comparison with Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-Fluoro-1,3-benzoxazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
2-(Bromomethyl)-5-fluoro-1,3-benzoxazole: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and applications.
Uniqueness: 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is unique due to the presence of both chloromethyl and fluoro groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMKUSKZDRJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288987 |
Source
|
Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143708-35-4 |
Source
|
Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143708-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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